molecular formula C9H9ClF3NO B1432612 2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine CAS No. 1511337-30-6

2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine

Cat. No.: B1432612
CAS No.: 1511337-30-6
M. Wt: 239.62 g/mol
InChI Key: JGDABYUGVYUNBC-UHFFFAOYSA-N
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Description

2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine is an organic compound characterized by the presence of a chloro, trifluoromethyl, and phenoxy group attached to an ethanamine backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with an appropriate ethanamine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenol
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde

Uniqueness

2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDABYUGVYUNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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